molecular formula C18H15FN4O2 B2446869 2-{4-[4-(4-Fluorophenyl)-2-pyrimidinyl]phenoxy}acetohydrazide CAS No. 477862-19-4

2-{4-[4-(4-Fluorophenyl)-2-pyrimidinyl]phenoxy}acetohydrazide

Cat. No.: B2446869
CAS No.: 477862-19-4
M. Wt: 338.342
InChI Key: GANUGRBSWBVJQY-UHFFFAOYSA-N
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Description

2-{4-[4-(4-Fluorophenyl)-2-pyrimidinyl]phenoxy}acetohydrazide is a chemical compound with the molecular formula C18H15FN4O2 It is known for its unique structure, which includes a fluorophenyl group, a pyrimidinyl group, and an acetohydrazide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{4-[4-(4-Fluorophenyl)-2-pyrimidinyl]phenoxy}acetohydrazide typically involves multiple steps. One common synthetic route starts with the preparation of 4-(4-Fluorophenyl)-2-pyrimidinylamine, which is then reacted with 4-bromophenol to form 4-[4-(4-Fluorophenyl)-2-pyrimidinyl]phenol. This intermediate is subsequently reacted with chloroacetyl chloride to yield 2-{4-[4-(4-Fluorophenyl)-2-pyrimidinyl]phenoxy}acetyl chloride. Finally, the acetyl chloride derivative is treated with hydrazine hydrate to produce the target compound .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced purification techniques such as recrystallization and chromatography. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

2-{4-[4-(4-Fluorophenyl)-2-pyrimidinyl]phenoxy}acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield hydrazine derivatives.

    Substitution: The phenoxy and pyrimidinyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides and aryl halides are employed under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of oxides and hydroxyl derivatives.

    Reduction: Production of hydrazine derivatives.

    Substitution: Generation of substituted phenoxy and pyrimidinyl compounds.

Scientific Research Applications

2-{4-[4-(4-Fluorophenyl)-2-pyrimidinyl]phenoxy}acetohydrazide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-{4-[4-(4-Fluorophenyl)-2-pyrimidinyl]phenoxy}acetohydrazide involves its interaction with specific molecular targets. The fluorophenyl and pyrimidinyl groups are known to bind to active sites of enzymes, potentially inhibiting their activity. The acetohydrazide moiety can form hydrogen bonds with biological macromolecules, enhancing its binding affinity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

    2-(2,4-Difluorophenyl)-5-fluoropyridine: Another fluorinated pyrimidine derivative with similar structural features.

    4-(4-Fluorophenyl)-2-pyrimidinylamine: A precursor in the synthesis of 2-{4-[4-(4-Fluorophenyl)-2-pyrimidinyl]phenoxy}acetohydrazide.

    4-[4-(4-Fluorophenyl)-2-pyrimidinyl]phenol: An intermediate in the synthetic route.

Uniqueness

This compound is unique due to its combination of a fluorophenyl group, a pyrimidinyl group, and an acetohydrazide moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

IUPAC Name

2-[4-[4-(4-fluorophenyl)pyrimidin-2-yl]phenoxy]acetohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15FN4O2/c19-14-5-1-12(2-6-14)16-9-10-21-18(22-16)13-3-7-15(8-4-13)25-11-17(24)23-20/h1-10H,11,20H2,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GANUGRBSWBVJQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NC=CC(=N2)C3=CC=C(C=C3)F)OCC(=O)NN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701328113
Record name 2-[4-[4-(4-fluorophenyl)pyrimidin-2-yl]phenoxy]acetohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701328113
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

338.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

0.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49679251
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

477862-19-4
Record name 2-[4-[4-(4-fluorophenyl)pyrimidin-2-yl]phenoxy]acetohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701328113
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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